1-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(oxolane-2-carbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(oxolane-2-carbonyl)piperazine is a complex organic compound featuring multiple heterocyclic structures
Mechanism of Action
Target of Action
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. For instance, if the compound targets carbonic anhydrase isoforms, it might inhibit these enzymes, thereby affecting cellular processes that depend on them .
Biochemical Pathways
Again, the affected pathways would depend on the specific targets of the compound. If the compound targets carbonic anhydrase isoforms, it could affect processes such as pH regulation and electrolyte balance in cells .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound inhibits carbonic anhydrase isoforms, this could lead to changes in cellular pH and electrolyte balance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(oxolane-2-carbonyl)piperazine typically involves multi-step reactions. The key steps include the formation of the 1,2,4-oxadiazole ring and the subsequent coupling with pyridine and piperazine derivatives. Common reagents used in these reactions include amidoximes, isatoic anhydrides, and carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(oxolane-2-carbonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups .
Scientific Research Applications
1-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(oxolane-2-carbonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar bioactive properties.
Pyridine Derivatives: These compounds share the pyridine ring and are known for their diverse biological activities.
Piperazine Derivatives: These compounds share the piperazine ring and are commonly used in medicinal chemistry.
Uniqueness
1-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(oxolane-2-carbonyl)piperazine is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties.
Biological Activity
The compound 1-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(oxolane-2-carbonyl)piperazine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H16N6O2, featuring multiple functional groups including an oxadiazole, pyridine, and piperazine moiety. The structural complexity is believed to contribute to its biological activity.
Structural Representation
Property | Details |
---|---|
Molecular Formula | C15H16N6O2 |
IUPAC Name | This compound |
SMILES | CCc1noc(-c2cc(-n3ncc(C(NC)=O)c3C)ncc2)n1 |
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing pyridine and oxadiazole rings have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi.
In a comparative study, the compound was tested against:
- Staphylococcus aureus
- Escherichia coli
- Salmonella typhimurium
Inhibition zones were measured using the disk diffusion method, revealing effective antimicrobial properties comparable to standard antibiotics like ciprofloxacin .
The proposed mechanism of action involves:
- Enzyme Inhibition : The oxadiazole and pyridine moieties may interact with specific enzymes or receptors critical for microbial survival.
- Cell Membrane Disruption : The lipophilic nature of the compound allows for penetration into microbial membranes, leading to cell lysis.
Study 1: Antimicrobial Efficacy
A study conducted on a series of oxadiazole derivatives demonstrated that introducing a pyridyl substituent significantly enhanced antimicrobial activity. The compound was tested against multiple strains with results indicating inhibition zones ranging from 10 mm to 22 mm, depending on the strain .
Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of similar compounds on human cell lines. Results indicated that while exhibiting antimicrobial properties, these compounds maintained low cytotoxicity levels, suggesting a favorable therapeutic index .
Summary of Findings
Properties
IUPAC Name |
[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-(oxolan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-2-16-20-17(21-26-16)13-5-6-15(19-12-13)22-7-9-23(10-8-22)18(24)14-4-3-11-25-14/h5-6,12,14H,2-4,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNVZZRXKWDEBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.